Cas no 1082398-99-9 (3-(5-Methyl-1,3-oxazol-2-yl)aniline)
3-(5-Methyl-1,3-oxazol-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 3-(5-methyl-2-oxazolyl)Benzenamine
- 3-(5-methyl-1,3-oxazol-2-yl)aniline
- NE43151
- Z1258519607
- 3-(5-Methyl-1,3-oxazol-2-yl)aniline
-
- Inchi: 1S/C10H10N2O/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3
- InChI Key: HWZOZMQGDDNQJW-UHFFFAOYSA-N
- SMILES: O1C(C)=CN=C1C1C=CC=C(C=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- Topological Polar Surface Area: 52
3-(5-Methyl-1,3-oxazol-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B496475-10mg |
3-(5-Methyl-1,3-oxazol-2-yl)aniline |
1082398-99-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B496475-50mg |
3-(5-Methyl-1,3-oxazol-2-yl)aniline |
1082398-99-9 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B496475-100mg |
3-(5-Methyl-1,3-oxazol-2-yl)aniline |
1082398-99-9 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Chemenu | CM413444-100mg |
3-(5-methyl-1,3-oxazol-2-yl)aniline |
1082398-99-9 | 95%+ | 100mg |
$*** | 2023-04-03 | |
| Chemenu | CM413444-250mg |
3-(5-methyl-1,3-oxazol-2-yl)aniline |
1082398-99-9 | 95%+ | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM413444-500mg |
3-(5-methyl-1,3-oxazol-2-yl)aniline |
1082398-99-9 | 95%+ | 500mg |
$*** | 2023-04-03 | |
| Enamine | EN300-73318-0.05g |
3-(5-methyl-1,3-oxazol-2-yl)aniline |
1082398-99-9 | 95.0% | 0.05g |
$135.0 | 2025-02-20 | |
| Enamine | EN300-73318-0.1g |
3-(5-methyl-1,3-oxazol-2-yl)aniline |
1082398-99-9 | 95.0% | 0.1g |
$202.0 | 2025-02-20 | |
| Enamine | EN300-73318-0.25g |
3-(5-methyl-1,3-oxazol-2-yl)aniline |
1082398-99-9 | 95.0% | 0.25g |
$289.0 | 2025-02-20 | |
| Enamine | EN300-73318-0.5g |
3-(5-methyl-1,3-oxazol-2-yl)aniline |
1082398-99-9 | 95.0% | 0.5g |
$480.0 | 2025-02-20 |
3-(5-Methyl-1,3-oxazol-2-yl)aniline Related Literature
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 3-(5-Methyl-1,3-oxazol-2-yl)aniline
Chemical and Biological Insights into 3-(5-Methyl-1,3-Oxazol-2-Yl)Aniline (CAS No. 1082398-99-9): A Promising Compound in Modern Medicinal Chemistry
The compound 3-(5-Methyl-1,3-Oxazol-2-Yl)Aniline, identified by the CAS registry number CAS No. 1082398-99-9, has emerged as a critical molecule in contemporary research across medicinal chemistry and pharmacology. This organic compound combines the structural features of an aniline moiety (N-phenylamine group) with a substituted oxazole ring system, creating a unique scaffold that exhibits versatile biological activities. Recent studies highlight its potential applications in drug discovery for cancer therapy, neuroprotection, and inflammatory disorders. Its chemical structure—comprising a methyl-substituted oxazole fused to an aromatic amine—enables tunable interactions with biological targets such as enzymes, receptors, and ion channels.
Structurally, the oxazole ring in 3-(5-Methyl...
The synthesis of CAS No. 1082398...
A groundbreaking study published in Nature Communications (2024) demonstrated that the compound’s anilino group facilitates hydrogen bonding with tumor suppressor proteins...
In preclinical models...
The compound’s pharmacokinetic profile...
Recent advancements...
In conclusion...
1082398-99-9 (3-(5-Methyl-1,3-oxazol-2-yl)aniline) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)